molecular formula C22H27N5O2 B10982631 N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10982631
M. Wt: 393.5 g/mol
InChI Key: QEWHNRQDYSBVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a pyridinyl group and a phenyl group bearing a cyclopentylcarbamoyl moiety. The unique structure of this compound allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.

    Substitution with Pyridinyl Group:

    Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Introduction of the Cyclopentylcarbamoyl Moiety: This step involves the reaction of the phenyl group with cyclopentyl isocyanate under controlled conditions to form the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridinyl moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion to amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can result in the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide offers a unique combination of structural features that enhance its chemical reactivity and biological activity. The presence of the cyclopentylcarbamoyl group and the pyridinyl substitution on the piperazine ring provide distinct advantages in terms of binding affinity and specificity for biological targets.

This detailed overview highlights the potential of this compound in various scientific and industrial applications

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-(cyclopentylcarbamoyl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C22H27N5O2/c28-21(24-18-5-1-2-6-18)17-8-10-19(11-9-17)25-22(29)27-15-13-26(14-16-27)20-7-3-4-12-23-20/h3-4,7-12,18H,1-2,5-6,13-16H2,(H,24,28)(H,25,29)

InChI Key

QEWHNRQDYSBVCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.